3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that features both furan and pyridine rings in its structure. These heterocyclic components are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of furan-2-carbaldehyde with pyridine-3-carboxylic acid, followed by nitrile formation through dehydration reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and substituted pyridine derivatives, each of which can serve as intermediates for further chemical transformations .
Scientific Research Applications
3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The furan and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-3-oxo-2-(pyridin-2-yl)propanenitrile
- 3-(furan-2-yl)-3-oxo-2-(pyridin-4-yl)propanenitrile
- 3-(furan-3-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
Uniqueness
Compared to its analogs, 3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile exhibits unique reactivity due to the specific positioning of the furan and pyridine rings. This positioning influences the compound’s electronic properties and steric interactions, making it particularly suitable for certain synthetic applications and biological activities .
Properties
CAS No. |
1510756-40-7 |
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Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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